molecular formula C15H20NNaO4 B1663544 Salcaprozate sodium CAS No. 203787-91-1

Salcaprozate sodium

Cat. No. B1663544
CAS RN: 203787-91-1
M. Wt: 301.31 g/mol
InChI Key: UOENJXXSKABLJL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salcaprozate sodium, AKA sodium N-[8-(2-hydroxybenzoyl)amino]octanoate, is a synthetic N-acetylated amino acid derivative of salicylic acid[]. It has been extensively studied for its potential to enhance the permeation of proteins and peptides through the intestinal mucosa[]. This compound is one of the most advanced intestinal permeation enhancers.
The primary function of sodium saccharoprofen is to increase the oral bioavailability of large molecules. It does this by enhancing the absorption of these molecules into intestinal epithelial cells[]. This is particularly useful for the delivery of proteins and peptides, which often face challenges associated with gastrointestinal degradation[].

Synthetic Analysis

Salcaprozate sodium is a synthetic N-acetylated amino acid derivative of salicylic acid[]. It has been used as a carrier for orally administered drugs, enhancing their absorption and potentially improving drug efficacy and bioavailability[].
Reaction Equation  The synthesis of Salcaprozate sodium involves the reaction of Salcaprozate sodium free acid with sodium hydroxide (NaOH) to form the sodium salt. The reaction equation is as follows:
Salcaprozate sodium  free  acid+NaOH→Salcaprozate  sodium+H2O
The reaction typically occurs in 2-propanol at around 40℃[].
Reaction Conditions  The synthesis of Salcaprozate sodium requires the following conditions:
Solvent: 2-propanol
Temperature: Approximately 40℃
Reactants: Salcaprozate sodium free acid and sodium hydroxide (NaOH)
Reaction Steps  Dissolve Salcaprozate sodium free acid in 2-propanol.
Add sodium hydroxide (NaOH) to the solution.
Stir the mixture at the specified temperature.
Isolate and purify the resulting Salcaprozate sodium product.
Reaction Mechanism  The detailed reaction mechanism for the conversion of Salcaprozate sodium free acid to Salcaprozate sodium involves the deprotonation of the carboxylic acid group by NaOH, leading to the formation of the sodium salt.
Safety and Environmental Considerations  Salcaprozate sodium is generally considered safe, but precautions should be taken during handling and synthesis.Follow standard laboratory safety practices, including the use of appropriate personal protective equipment (PPE).Avoid inhalation, skin contact, and ingestion.Dispose of waste materials properly.

Molecular Structure

Atomic Arrangement  Salcaprozate sodium has the following atomic arrangement:
Carbon(C) : 15 atoms
Hydrogen (H): 20 atoms
Nitrogen (N): 1 atom
Oxygen (O): 4 atoms
Sodium (Na): 1 atom
Bonding Type  The chemical bonds in Salcaprozate sodium include:
Covalent bonds: These bonds form between atoms by sharing electrons. Covalent bonds exist within the organic moieties of Salcaprozate sodium
Ionic bond: The sodium ion (Na⁺) is electrostatically attracted to the negatively charged carboxylate group (COO⁻) in the molecule[].
Geometry  Salcaprozate sodium adopts a specific geometry due to its molecular structure[].
Electron Cloud Distribution  The electron cloud distribution in Salcaprozate sodium follows the electronic configuration of its constituent atoms. Electrons occupy molecular orbitals around the nuclei, contributing to the overall stability of the compound[].
Stereochemistry  Salcaprozate sodium does not exhibit stereoisomerism because it lacks chiral centers. Therefore, it exists as a single, non-chiral form.
Resonance Structure  Salcaprozate sodium does not have significant resonance structures due to its relatively simple composition. Resonance typically occurs in molecules with alternating double bonds or delocalized electron systems.

Mechanism Of Action

Target of Action  Salcaprozate sodium primarily acts on the intestinal epithelium. It is specifically designed as an intestinal permeation enhancer (PE) to improve the oral delivery of macromolecules, including peptides and proteins[].
Mode of Action  
Tight Junction Opening and Membrane Perturbation (Sodium Caprate, C10)
Sodium caprate (C10), a related compound, acts by opening tight junctions between intestinal epithelial cells. This disruption allows increased paracellular transport of macromolecules across the intestinal barrier[].
C10 may also perturb the cell membrane, further facilitating drug absorption.
pH-Elevating and Monomer-Inducing Effect (Salcaprozate Sodium)
For decades, Salcaprozate sodium was believed to enhance passive transcellular permeation across small intestinal epithelia due to increased lipophilicity resulting from non-covalent complexation with macromolecules.
However, recent research suggests an additional mechanism for Salcaprozate sodium. In the stomach, Salcaprozate sodium elevates pH, induces monomer formation, and inhibits pepsin activity. These effects enhance the oral delivery of semaglutide, a peptide drug[].
Result of Action  The primary outcome of Salcaprozate sodium’s action is improved oral bioavailability of macromolecules. By enhancing permeation across the intestinal epithelium, Salcaprozate sodium allows more efficient absorption of drugs, especially potent peptides like semaglutide.
Action Environment  Salcaprozate sodium’s action is influenced by the gastrointestinal environment. Its pH-elevating effect occurs in the stomach, affecting subsequent drug absorption in the small intestine.

Physical Properties

State  Salcaprozate sodium exists as a solid at standard temperature and pressure (STP).
Color and Appearance
Color: Salcaprozate sodium appears white to off-white.
Transparency/Opaqueness: It is opaque.
Surface Appearance: It is typically a crystalline powder[].
Melting Point: Salcaprozate sodium melts in the range of 183°C to 185°C[].
Solubility  Salcaprozate sodium is slightly soluble in dimethyl sulfoxide (DMSO) and methanol[].
Its solubility in water is approximately 33 mg/mL[].
Hardness  As a crystalline powder, it moderate hardness.

Chemical Properties

Chemical Reaction Types  Salcaprozate sodium is primarily composed of a sodium salt and a hydroxybenzoyl group linked to an octylamine chain. The octylamine chain facilitates the penetration of the intestinal mucosa, while the hydroxybenzoyl group enhances solubility and stability.[].
Reactivity  
With Oxygen: Salcaprozate sodium is not highly reactive with oxygen under normal conditions.
With Water: It is hygroscopic, meaning it can absorb moisture from the environment.
With Acid and Base: Salcaprozate sodium is a weak acid and displays amphiphilicity. It has been used as an excipient to aid oral absorption of macromolecules, peptides, and proteins[].
Redox Property  Salcaprozate sodium does not exhibit strong redox properties. It is not considered a strong oxidizing or reducing agent.
Acidity: Salcaprozate sodium is a weak acid due to its carboxylic acid group. However, its overall acidity is moderate.
Stability
Stability: Salcaprozate sodium is relatively stable under normal storage conditions.
Decomposition: It may decompose under extreme conditions (e.g., high temperatures, strong acids or bases).

Biochemical Properties

Cellular effects: Salcaprozate sodium has significant effects on cells, especially in enhancing the absorption of macromolecules across intestinal epithelial cells[]. It interacts effectively with the lipid bilayer of intestinal cells, promoting smoother and more efficient passage of drug molecules across the cell barrier[].
Molecular mechanism: Salcaprozate sodium increases passive transcellular permeation of small intestinal epithelial cells due to increased lipophilicity of non-covalent macromolecular complexes[]. Sodium saccharoprokate has an additional mechanism of action in the stomach after oral administration of semaglutide, which has the effects of increasing pH, inducing monomers, and inhibiting pepsin[].

Scientific Research Applications

Oral Delivery of Macromolecules
Salcaprozate sodium has been investigated as an enhancer for delivering large molecules such as peptides, proteins, and nucleic acids. It aims to improve their absorption across the intestinal epithelium, which is otherwise challenging due to their size and hydrophilicity[].
Clinical trials have assessed Salcaprozate sodium in oral solid-dosage forms (GIPETTM) for poorly permeable actives, including insulin, desmopressin, acyline, and antisense oligonucleotides[].
Treatment of Diabetes
Salcaprozate sodium has been used in clinical trials to enhance the oral bioavailability of insulin. This could potentially revolutionize the treatment of diabetes[].
Comparison with Sodium Caprate (C10)
Both Salcaprozate sodium and C10 induce single-digit, highly variable increases in oral bioavailability of payloads in human trials.
Efficacy comparisons between the two enhancers are inconclusive, but their use may be adequate for potent macromolecules[].
Vaccine Delivery  
Salcaprozate sodium has been used in clinical trials to enhance the oral bioavailability of various vaccines[]. This could potentially improve vaccine delivery, making it more efficient and convenient.
Treatment of Gastrointestinal  
Disorders Due to its effects on intestinal permeability, Salcaprozate sodium could potentially be used in the treatment of various gastrointestinal disorders[].

Common Problem

Some frequently asked questions about Salcaprozate sodium

How does Salcaprozate sodium  work?
As the tablet is eroded, Salcaprozate sodium  causes a local increase in pH via a buffering action. In vitro evidence suggests that this increase in gastric pH may protect semaglutide from enzymatic degradation by reducing the conversion of pepsinogen to pepsin [].
Is Salcaprozate sodium  fda approved?
The precedent approval of Eligen B12, and the FDA GRAS of Salcaprozate sodium  gained in the process, have made the development of the current Rybelsus product much easier[].
What is the Salcaprozate sodium  in semaglutide?
Oral semaglutide uses sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (Salcaprozate sodium) technology to enhance the absorption of semaglutide in the stomach and protect it from degradation by gastric enzymes[].

Experimental Operation

Experimental research on Salcaprozate sodium

Combining salcaprozate sodium and soybean trypsin inhibitor significantly improves oral delivery of peptide teriparatide in pigs, achieving higher systemic exposure compared to either method alone.
Oral delivery of peptides and proteins is hindered by their rapid proteolysis in the gastrointestinal tract and their inability to permeate biological membranes. Various drug delivery approaches are being investigated and implemented to overcome these obstacles. In the discussed study conducted in pigs, an investigation was undertaken to assess the effect of combination of a permeation enhancer – salcaprozate sodium, and a proteolysis inhibitor – soybean trypsin inhibitor, on the systemic exposure of the peptide teriparatide, following intraduodenal administration. Results demonstrate that this combination achieves significantly higher Cmax and AUC (~10- and ~20-fold respectively) compared to each of these methodologies on their own. It was thus concluded that an appropriate combination of different technological approaches may considerably contribute to an efficient oral delivery of biological macromolecules[][][].
Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium and Sodium Caprate (C10).
Salcaprozate sodium and sodium caprate (C10) are two of the most advanced intestinal permeation enhancers (PEs) that have been tested in clinical trials for oral delivery of macromolecules. Their effects on intestinal epithelia were studied for over 30 years, yet there is still debate over their mechanisms of action. C10 acts via openings of epithelial tight junctions and/or membrane perturbation, while for decades Salcaprozate sodium was thought to increase passive transcellular permeation across small intestinal epithelia based on increased lipophilicity arising from non-covalent macromolecule complexation. More recently, an additional mechanism for Salcaprozate sodium associated with a pH-elevating, monomer-inducing, and pepsin-inhibiting effect in the stomach for oral delivery of semaglutide was advocated. Comparing the two surfactants, we found equivocal evidence for discrete mechanisms at the level of epithelial interactions in the small intestine, especially at the high doses used in vivo. Evidence that one agent is more efficacious compared to the other is not convincing, with tablets containing these PEs inducing single-digit highly variable increases in oral bioavailability of payloads in human trials, although this may be adequate for potent macromolecules. Regarding safety, Salcaprozate sodium has generally regarded as safe (GRAS) status and is Food and Drug Administration (FDA)-approved as a medical food (Eligen®-Vitamin B12, Emisphere, Roseland, NJ, USA), whereas C10 has a long history of use in man, and has food additive status. Evidence for co-absorption of microorganisms in the presence of either Salcaprozate sodium or C10 has not emerged from clinical trials to date, and long-term effects from repeat dosing beyond six months have yet to be assessed. Since there are no obvious scientific reasons to prefer Salcaprozate sodium over C10 in orally delivering a poorly permeable macromolecule, then formulation, manufacturing, and commercial considerations are the key drivers in decision-making[][][].

Future Directions

The future directions for research involving Salcaprozate sodium  are shaped by its unique properties and potential applications.
Enhancing Drug Delivery: Given its role in enhancing the permeability of compounds across intestinal barriers, future research may focus on optimizing Salcaprozate sodium's use in facilitating the oral delivery of various drugs, particularly those with poor bioavailability. Studies might explore combining Salcaprozate sodium  with other compounds to maximize systemic exposure of orally administered peptides (Burshtein et al., 2021).
Neurological Disorders: Considering the protective effects of sodium salicylate, a related compound, against impairments in dopaminergic neurotransmission, there is potential for exploring Salcaprozate sodium  in the context of neurodegenerative diseases like Parkinson's. Research could focus on Salcaprozate sodium's neuroprotective properties and its utility in treating or managing neurological conditions (Ferger et al., 1999).
Thyroid Hormone Interactions: Studies have shown that sodium salicylate can influence thyroid hormone levels in the serum. Future research might investigate whether Salcaprozate sodium  has similar effects and how it could impact thyroid hormone interactions, potentially offering insights into endocrine system functioning (Larsen, 1972).
Cerebral Blood Flow and Metabolism: Research on sodium salicylate's impact on cerebral circulation suggests that exploring Salcaprozate sodium's effects on cerebral blood flow and oxygen consumption could be valuable. This line of investigation may provide new insights into the management of cerebral metabolic disorders (Pickard et al., 1980).
Interindividual Variability in Drug Absorption: Since the effectiveness of Salcaprozate sodium  can be influenced by individual differences in bile and luminal composition, future studies could focus on understanding this variability. This research would be critical in personalizing drug therapy and maximizing the therapeutic benefits of drugs administered with Salcaprozate sodium  (Hossain et al., 2020).

properties

IUPAC Name

sodium;8-[(2-hydroxybenzoyl)amino]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOENJXXSKABLJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174306
Record name Salcaprozate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salcaprozate sodium

CAS RN

203787-91-1
Record name Salcaprozate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203787911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salcaprozate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 8-[(2-hydroxybenzoyl)amino]octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALCAPROZATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YTW0422YU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Free acid of SNAC (i.e. N-(8-[2-hydroxybenzoyl]amino)caprylic acid) was prepared as follows. The monosodium SNAC prepared in Example 12 was acidified with 1 equivalent of concentrated hydrochloric acid in water and stirred. The solution was then vacuum filtered and vacuum dried to yield the free acid.
Name
monosodium SNAC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salcaprozate sodium
Reactant of Route 2
Reactant of Route 2
Salcaprozate sodium
Reactant of Route 3
Reactant of Route 3
Salcaprozate sodium
Reactant of Route 4
Reactant of Route 4
Salcaprozate sodium
Reactant of Route 5
Reactant of Route 5
Salcaprozate sodium
Reactant of Route 6
Reactant of Route 6
Salcaprozate sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.